molecular formula C19H28N2O B13517614 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B13517614
M. Wt: 300.4 g/mol
InChI Key: ALACQZHJMXASGP-UHFFFAOYSA-N
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Description

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a piperidine ring

Preparation Methods

The synthesis of 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine typically involves multiple steps:

    Synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride: This step involves the chlorination of 2-Methyl-1,2,3,4-tetrahydronaphthalene to form the corresponding acyl chloride.

    Formation of the Piperidine Derivative: The acyl chloride is then reacted with piperidine to form the piperidin-4-yl derivative.

    Final Coupling Reaction: The piperidin-4-yl derivative is coupled with ethan-1-amine under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine can be compared with similar compounds such as:

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without the piperidine and ethan-1-amine moieties.

    Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

    Naphthalene Derivatives: Compounds with various substitutions on the naphthalene ring.

The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)methanone

InChI

InChI=1S/C19H28N2O/c1-14(20)15-8-11-21(12-9-15)18(22)19(2)10-7-16-5-3-4-6-17(16)13-19/h3-6,14-15H,7-13,20H2,1-2H3

InChI Key

ALACQZHJMXASGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2(CCC3=CC=CC=C3C2)C)N

Origin of Product

United States

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